molecular formula C14H16O3 B14355598 1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one CAS No. 93199-27-0

1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one

Cat. No.: B14355598
CAS No.: 93199-27-0
M. Wt: 232.27 g/mol
InChI Key: OFRUMRMTFXUDAI-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methoxy group, and a conjugated diene system, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and methyl vinyl ketone. The reaction is carried out under basic conditions, often using a base like potassium carbonate in a solvent such as dimethylformamide. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species. By inhibiting this enzyme, the compound can reduce oxidative stress and inflammation in cells .

Comparison with Similar Compounds

Properties

CAS No.

93199-27-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one

InChI

InChI=1S/C14H16O3/c1-10(2)8-12(15)6-4-11-5-7-13(16)14(9-11)17-3/h4-9,16H,1-3H3

InChI Key

OFRUMRMTFXUDAI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C=CC1=CC(=C(C=C1)O)OC)C

Origin of Product

United States

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